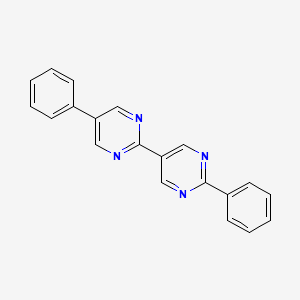
2',5-Diphenyl-2,5'-bipyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,5-Diphenyl-2,5’-bipyrimidine is an organic compound that belongs to the class of bipyrimidines It is characterized by the presence of two phenyl groups attached to a bipyrimidine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5-Diphenyl-2,5’-bipyrimidine typically involves the coupling of pyrimidine derivatives with phenyl groups. One common method is the reaction of 2,5-dibromopyrimidine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, with a base like potassium carbonate, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 2’,5-Diphenyl-2,5’-bipyrimidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 2’,5-Diphenyl-2,5’-bipyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bipyrimidine core to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the bipyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro-bipyrimidine derivatives.
Substitution: Various substituted bipyrimidine derivatives depending on the reagents used.
科学的研究の応用
2’,5-Diphenyl-2,5’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 2’,5-Diphenyl-2,5’-bipyrimidine involves its interaction with molecular targets through its bipyrimidine core and phenyl groups. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities.
類似化合物との比較
2,2’-Bipyridine: A well-known ligand in coordination chemistry, used extensively in the formation of metal complexes.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
2,2’-Bipyrimidine: Similar to 2’,5-Diphenyl-2,5’-bipyrimidine but without the phenyl groups, used in the synthesis of coordination compounds.
Uniqueness: 2’,5-Diphenyl-2,5’-bipyrimidine is unique due to the presence of phenyl groups, which enhance its electronic properties and potential applications in organic electronics and materials science. The phenyl groups also provide additional sites for functionalization, allowing for the synthesis of a diverse range of derivatives.
特性
CAS番号 |
122774-09-8 |
|---|---|
分子式 |
C20H14N4 |
分子量 |
310.4 g/mol |
IUPAC名 |
2-phenyl-5-(5-phenylpyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-21-20(22-12-17)18-13-23-19(24-14-18)16-9-5-2-6-10-16/h1-14H |
InChIキー |
APPJDYQWQTWKIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C3=CN=C(N=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
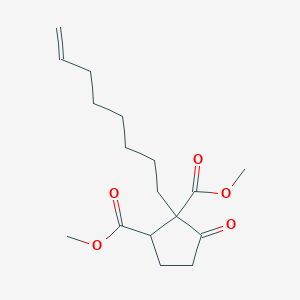

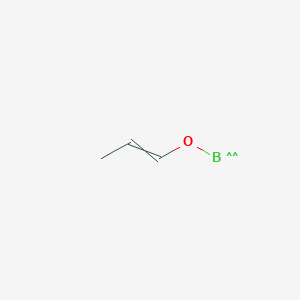
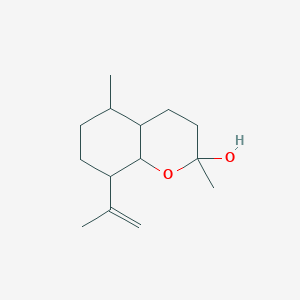
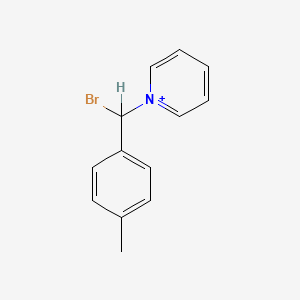
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
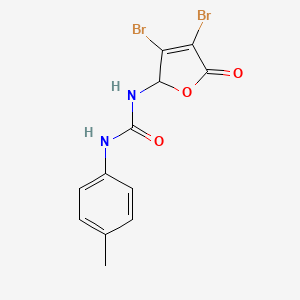

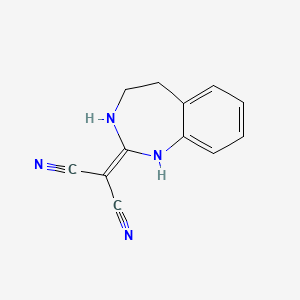
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
